GNE-207

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

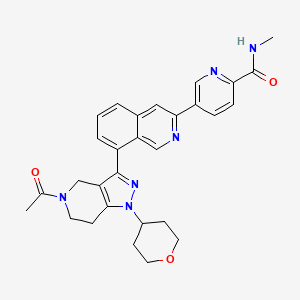

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJXZEDIWKGKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-207: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound disrupts the interaction between CBP and acetylated histones, as well as other acetylated proteins. This interference with a key epigenetic reader protein leads to the modulation of gene expression, notably the downregulation of oncogenes such as MYC. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.

Introduction

CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. The bromodomain of CBP recognizes and binds to acetylated lysine residues, a key event in the recruitment of transcriptional machinery to chromatin. Dysregulation of CBP activity has been implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a valuable chemical probe for studying the biological functions of the CBP bromodomain and as a potential therapeutic agent.[1][2] This guide details the molecular mechanism through which this compound exerts its effects.

Quantitative Data

The following tables summarize the key quantitative data characterizing the in vitro and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4][5][6]

| Target | Assay Format | IC50 (nM) | Selectivity |

| CBP Bromodomain | TR-FRET | 1 | >2500-fold vs. BRD4(1) |

| BRD4(1) Bromodomain | TR-FRET | 3100 |

Table 2: Cellular Activity of this compound [1][2][3][4][5][6]

| Cell Line | Assay | EC50 (nM) | Endpoint |

| MV-4-11 (AML) | MYC Expression | 18 | Downregulation of MYC mRNA |

Mechanism of Action

This compound functions as a competitive inhibitor of the CBP bromodomain. By occupying the acetyl-lysine binding pocket, it prevents the recruitment of CBP to acetylated chromatin, thereby inhibiting the transcription of CBP-dependent genes. One of the key downstream effects of CBP bromodomain inhibition by this compound is the suppression of the proto-oncogene MYC, which is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[1][2][3]

Signaling Pathway

The binding of this compound to the CBP bromodomain initiates a cascade of events that ultimately alters gene expression. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits the CBP bromodomain, affecting gene expression.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from established methodologies for similar compounds and assays, as detailed protocols for this compound are not publicly available.

CBP Bromodomain Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the CBP bromodomain.

Materials:

-

Recombinant human CBP bromodomain (tagged, e.g., with GST)

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the CBP bromodomain and the Europium-labeled anti-GST antibody to each well.

-

Add 4 µL of a solution containing the biotinylated H4K8ac peptide and Streptavidin-APC to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Caption: Workflow for the CBP Bromodomain TR-FRET Assay.

MYC Expression Assay in MV-4-11 Cells

This cellular assay measures the effect of this compound on the expression of the MYC oncogene in a relevant cancer cell line.

Materials:

-

MV-4-11 acute myeloid leukemia cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution in DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative real-time PCR (qRT-PCR) reagents (SYBR Green or TaqMan)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH)

-

6-well cell culture plates

Procedure:

-

Seed MV-4-11 cells in 6-well plates at a density of 5 x 10^5 cells/mL and allow them to acclimate.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 24 hours.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for MYC and the housekeeping gene.

-

Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression of MYC mRNA.

-

Plot the percentage of MYC expression inhibition against the this compound concentration to calculate the EC50 value.

Caption: Workflow for the MYC Expression Cellular Assay.

Conclusion

This compound is a highly potent and selective inhibitor of the CBP bromodomain, demonstrating significant cellular activity in downregulating the expression of the MYC oncogene. Its mechanism of action, centered on the disruption of a key epigenetic reader's function, highlights the therapeutic potential of targeting the CBP bromodomain in cancers and other diseases characterized by transcriptional dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other CBP bromodomain inhibitors. Further investigation into the broader transcriptional consequences of this compound treatment and its in vivo efficacy will be crucial for its continued development.

References

- 1. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cenmed.com [cenmed.com]

- 5. adooq.com [adooq.com]

- 6. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-207: A Potent and Selective Inhibitor of the CBP Bromodomain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound disrupts its interaction with acetylated histone proteins and other transcription factors. This interference with a key epigenetic reader protein leads to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its target affinity, cellular activity, and pharmacokinetic profile. Detailed experimental protocols for the key assays used in its characterization are also presented, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5][6] CBP and its close paralog, p300, are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription.[2] The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key event in chromatin remodeling and the recruitment of the transcriptional machinery.

This compound acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its engagement with its natural ligands.[7] This disruption of CBP's function as an epigenetic reader protein leads to the downregulation of target genes, including the transcription factor MYC, which is a key driver of cell proliferation and is frequently dysregulated in cancer.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 1 nM | CBP Bromodomain | In vitro half-maximal inhibitory concentration, indicating high potency.[1][3][5][6] |

| IC50 | 3.1 µM | BRD4(1) Bromodomain | In vitro half-maximal inhibitory concentration, demonstrating >2500-fold selectivity for CBP over BRD4(1).[1][3][5] |

| EC50 | 18 nM | MV-4-11 cells | Half-maximal effective concentration for the inhibition of MYC expression in a cellular context.[1][2][4][6] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Observation | Dosing |

| Clearance | Moderate | 5 mg/kg[2] |

| Oral Bioavailability | Acceptable | 5 mg/kg[2] |

Signaling Pathway and Proposed Mechanism of Action

This compound exerts its effects by intercepting a critical step in the CBP-mediated transcriptional activation of genes such as MYC. The diagram below illustrates this proposed mechanism.

Caption: Proposed mechanism of action of this compound in inhibiting CBP-mediated MYC transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols and may not be the exact methods used in the original studies.

In Vitro CBP Bromodomain Inhibition Assay (AlphaScreen)

This assay is a bead-based, homogeneous proximity assay used to measure the binding of the CBP bromodomain to an acetylated histone peptide and the inhibition of this interaction by a small molecule like this compound.

Caption: A typical workflow for an AlphaScreen-based CBP bromodomain inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant GST-tagged CBP bromodomain and a biotinylated acetylated histone H4 peptide are diluted in assay buffer.

-

This compound is serially diluted to create a concentration gradient.

-

AlphaScreen Glutathione Acceptor beads and Streptavidin Donor beads are prepared according to the manufacturer's instructions.

-

-

Assay Procedure:

-

The GST-tagged CBP bromodomain, biotinylated histone peptide, and varying concentrations of this compound (or DMSO as a vehicle control) are added to the wells of a microplate.

-

The plate is incubated to allow for the binding of the protein to the peptide and the inhibitor.

-

A mixture of Glutathione Acceptor beads and Streptavidin Donor beads is added to the wells.

-

The plate is incubated in the dark to allow for the binding of the beads to the protein-peptide complex.

-

-

Data Acquisition and Analysis:

-

The plate is read using a microplate reader capable of AlphaScreen detection. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.

-

The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular MYC Expression Assay (Quantitative PCR)

This assay quantifies the levels of MYC messenger RNA (mRNA) in cancer cells (e.g., MV-4-11) following treatment with this compound to determine its cellular potency (EC50).

Methodology:

-

Cell Culture and Treatment:

-

MV-4-11 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined.

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

-

Quantitative PCR (qPCR):

-

The qPCR reaction is set up with cDNA, primers specific for the MYC gene, a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

The reaction is run on a real-time PCR instrument.

-

-

Data Analysis:

-

The relative expression of MYC mRNA is calculated using the delta-delta Ct method, normalizing to the housekeeping gene.

-

The percentage of MYC expression inhibition is plotted against the logarithm of the this compound concentration to determine the EC50 value.

-

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a mouse model following oral administration.

Methodology:

-

Animal Dosing:

-

A cohort of mice is administered a single dose of this compound, typically via oral gavage, at a specified concentration (e.g., 5 mg/kg).

-

-

Sample Collection:

-

Blood samples are collected from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated from the blood samples by centrifugation.

-

-

Sample Analysis:

-

The concentration of this compound in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

-

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The compound is primarily described in preclinical research literature as a tool compound for studying the biological functions of the CBP bromodomain.

Conclusion

This compound is a highly potent and selective inhibitor of the CBP bromodomain with demonstrated activity in downregulating MYC expression in cancer cells and an acceptable oral pharmacokinetic profile in mice. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of this and similar epigenetic modulators. While its clinical development status is unknown, this compound remains a valuable research tool for elucidating the therapeutic potential of targeting the CBP bromodomain in oncology and other disease areas.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. mercell.com [mercell.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

GNE-207 CBP bromodomain inhibitor

An In-Depth Technical Guide to GNE-207: A Potent and Selective CBP Bromodomain Inhibitor

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP) and its close paralog, p300.[1][2][3] Developed through structure-activity relationship (SAR) investigations, this compound represents a distinct chemical series designed to optimize potency and pharmacokinetic properties over earlier inhibitors.[1][4] Its high affinity for the CBP bromodomain and significant selectivity over other bromodomains, particularly BRD4, make it a valuable chemical probe for elucidating the biological roles of CBP/p300 in gene transcription and disease.[1][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][5] They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, which remodels chromatin into a more relaxed state, making it accessible to transcriptional machinery.[6]

A key functional module within CBP and p300 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine (KAc) residues on proteins, including histones.[1] This interaction is critical for recruiting and stabilizing transcriptional complexes at gene promoters and enhancers, thereby activating the expression of target genes.[7] Many of these target genes, such as the proto-oncogene MYC, are implicated in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers.[6][7]

This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This action physically blocks the interaction between CBP/p300 and acetylated chromatin, leading to the displacement of these co-activators from their target gene loci. The subsequent reduction in histone acetylation and transcriptional machinery recruitment results in the downregulation of key target genes like MYC.[4][7]

Data Presentation

The following tables summarize the key quantitative data for this compound, derived from biochemical and cellular assays, as well as its chemical properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value | Reference Cell Line |

|---|---|---|---|---|

| CBP | Biochemical | IC₅₀ | 1 nM | N/A |

| BRD4(1) | Biochemical | IC₅₀ | 3.1 µM | N/A |

| Selectivity | Calculated | Fold Selectivity | >2500-fold (vs. BRD4(1)) | N/A |

| MYC Expression | Cellular | EC₅₀ | 18 nM | MV-4-11 |

Data sourced from multiple references.[1][2][3][4][8][9]

Table 2: In Vivo Pharmacokinetic (PK) Properties of this compound

| Parameter | Value | Species | Dosage |

|---|---|---|---|

| Clearance | Moderate | Mouse | 5 mg/kg |

| Oral Bioavailability | Acceptable | Mouse | 5 mg/kg |

Data sourced from multiple references.[1][2][3]

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2158266-58-9 |

| Molecular Formula | C₂₉H₃₀N₆O₃ |

| Molecular Weight | 510.59 g/mol |

Data sourced from reference[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize CBP bromodomain inhibitors like this compound.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format. It measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: The assay relies on energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the CBP protein tag (e.g., His-tag) and an acceptor fluorophore (e.g., AF488) conjugated to a ligand (e.g., biotinylated acetylated histone peptide, which binds to streptavidin-acceptor). When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, and 1 mM DTT.[10]

-

Protein-Donor Mix: Dilute recombinant His-tagged CBP bromodomain and a Tb-conjugated anti-His antibody in assay buffer.

-

Peptide-Acceptor Mix: Dilute biotinylated H4 acetylated peptide and streptavidin-conjugated AF488 in assay buffer.

-

Compound Dilution: Perform serial dilutions of this compound in DMSO and then in assay buffer to achieve the desired final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.

-

Add 10 µL of the Protein-Donor mix to all wells.

-

Add 5 µL of the Peptide-Acceptor mix to initiate the binding reaction.

-

Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[10]

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader capable of TR-FRET detection.[11]

-

Measure the fluorescence emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a time delay (e.g., 50 µs) to minimize background fluorescence.[10][12]

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: MYC Expression in MV-4-11 Cells

This type of assay assesses the on-target effect of the inhibitor in a cellular context by measuring changes in the expression of a downstream target gene, such as MYC, in a relevant cancer cell line.

Principle: The MV-4-11 acute myeloid leukemia (AML) cell line is known to be dependent on CBP/p300 activity for the expression of the MYC oncogene.[1][4] By treating these cells with this compound, the effect on MYC mRNA or protein levels can be quantified to determine the cellular potency (EC₅₀).

Detailed Methodology (using AlphaLISA for protein quantification):

-

Cell Culture and Treatment:

-

Culture MV-4-11 cells in appropriate media and conditions.

-

Seed cells into a multi-well plate (e.g., 96-well) at a determined density.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).

-

-

Cell Lysis:

-

AlphaLISA Procedure (384-well plate format):

-

Transfer a small volume (e.g., 5-10 µL) of the cell lysate to a white opaque 384-well assay plate.[13]

-

Prepare an Acceptor Mix containing AlphaLISA Acceptor beads conjugated to an anti-MYC antibody and a biotinylated anti-MYC antibody. Add this mix to the lysate.[15]

-

Seal the plate and incubate at room temperature for at least 60 minutes.[14]

-

Prepare a Donor Mix by diluting Streptavidin-coated Donor beads in an appropriate buffer. Add this mix to the wells under subdued light.[16]

-

Seal the plate and incubate again for at least 60 minutes at room temperature in the dark.[14]

-

-

Data Acquisition and Analysis:

-

Read the plate using an Alpha-compatible reader (e.g., EnVision).[13]

-

The signal generated is proportional to the amount of MYC protein in the lysate.

-

Plot the AlphaLISA signal against the logarithm of this compound concentration and fit the data to determine the EC₅₀ value.

-

Conclusion

This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomain.[1][4] With an IC₅₀ of 1 nM for CBP and excellent selectivity over BRD4, it serves as a precise tool for investigating the epigenetic functions of CBP/p300.[1][2][3] Its demonstrated cellular activity in downregulating MYC expression and its favorable pharmacokinetic profile underscore its utility as an in vitro and in vivo chemical probe.[1] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the CBP/p300 bromodomain in oncology and other diseases.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. cenmed.com [cenmed.com]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. m.youtube.com [m.youtube.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

GNE-207: A Technical Guide to its Selectivity Profile Against BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-207 is a potent and selective inhibitor of the bromodomain of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300. This technical guide provides an in-depth overview of the selectivity profile of this compound, with a particular focus on its differentiation from the bromodomain and extra-terminal domain (BET) family member, BRD4. The following sections detail the quantitative biochemical and cellular activity of this compound, comprehensive experimental methodologies for key assays, and visual representations of relevant pathways and workflows.

Data Presentation

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the compound's high affinity for CBP and its remarkable selectivity over BRD4.

Table 1: Biochemical Inhibition of Bromodomain Activity

| Target | Assay Type | IC50 (nM) | Reference |

| CBP | Biochemical Assay | 1 | |

| BRD4(1) | Biochemical Assay | 3100 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) | Target Pathway | Reference |

| MV-4-11 | MYC Expression | 18 | CBP-mediated MYC regulation |

EC50: The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.

Biochemical Assays for Bromodomain Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method for quantifying the binding of an inhibitor to a bromodomain.

-

Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Europium chelate) and an acceptor (e.g., Allophycocyanin), which are brought together by the interaction of the bromodomain and a biotinylated, acetylated histone peptide. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged CBP bromodomain or His-tagged BRD4 bromodomain 1 (BD1).

-

Biotinylated histone H4 peptide acetylated at specific lysine residues.

-

Europium (Eu3+) chelate-labeled anti-GST or anti-His antibody (Donor).

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

-

This compound or other test compounds serially diluted in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the bromodomain protein and the biotinylated histone peptide to each well.

-

Incubate the mixture for 30 minutes at room temperature.

-

Add 5 µL of a solution containing the Eu3+-labeled antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm, respectively) after excitation at a wavelength suitable for the donor (e.g., 340 nm).

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based assay measures the interaction between a biotinylated acetylated histone peptide bound to streptavidin-coated donor beads and a GST-tagged bromodomain bound to anti-GST-coated acceptor beads. When in close proximity, a singlet oxygen molecule generated by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors disrupt this interaction, leading to a loss of signal.

-

Materials:

-

GST-tagged CBP or BRD4(1) bromodomain.

-

Biotinylated acetylated histone H4 peptide.

-

Streptavidin-coated Donor beads.

-

Anti-GST-coated Acceptor beads.

-

Assay Buffer.

-

This compound or other test compounds.

-

384-well assay plates.

-

-

Procedure:

-

Add test compound and GST-tagged bromodomain to the assay plate and incubate for 30 minutes.

-

Add the biotinylated histone peptide and incubate for another 30 minutes.

-

Add the Acceptor beads and incubate for 60 minutes in the dark.

-

Add the Donor beads and incubate for a further 60 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays

1. MYC Expression Assay in MV-4-11 Cells

This assay determines the effect of this compound on the expression of the MYC oncogene, which is often regulated by CBP/p300.

-

Principle: MV-4-11 cells, a human acute myeloid leukemia cell line, are treated with this compound. The levels of MYC protein or mRNA are then quantified to determine the compound's cellular potency.

-

Materials:

-

MV-4-11 cells.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound serially diluted in DMSO.

-

For Western Blot: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibody against MYC, secondary HRP-conjugated antibody, and chemiluminescent substrate.

-

For qRT-PCR: RNA extraction kit, reverse transcriptase, SYBR Green or TaqMan master mix, and primers for MYC and a housekeeping gene (e.g., GAPDH).

-

-

Procedure:

-

Seed MV-4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 24 hours.

-

For Western Blot Analysis: a. Harvest the cells by centrifugation and wash with PBS. b. Lyse the cells in RIPA buffer with inhibitors. c. Determine protein concentration using a BCA assay. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with primary antibodies against MYC and a loading control (e.g., β-actin). f. Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescent substrate. g. Quantify band intensities to determine the relative MYC protein levels.

-

For qRT-PCR Analysis: a. Harvest the cells and extract total RNA. b. Synthesize cDNA using reverse transcriptase. c. Perform quantitative PCR using primers for MYC and a housekeeping gene. d. Calculate the relative MYC mRNA expression using the ΔΔCt method.

-

Plot the relative MYC levels against the this compound concentration to determine the EC50 value.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of CBP/p300 and BRD4 in Gene Transcription

GNE-207 and Its Role in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5] As a key epigenetic regulator, CBP plays a crucial role in controlling gene expression through its histone acetyltransferase (HAT) activity and its function as a scaffold for transcription factors. By targeting the CBP bromodomain, this compound disrupts the interaction between CBP and acetylated histones, leading to the modulation of gene transcription. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of its role in signaling pathways.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, are critical for normal cellular function, and their dysregulation is implicated in various diseases, including cancer. The CREB-binding protein (CBP) and its close homolog p300 are key transcriptional co-activators that possess histone acetyltransferase (HAT) activity. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones, a crucial step for the recruitment of the transcriptional machinery and subsequent gene activation.

This compound is a high-affinity ligand for the CBP bromodomain, demonstrating remarkable potency and selectivity.[1][2][3][4] Its ability to specifically inhibit the CBP bromodomain makes it a valuable tool for studying the biological functions of CBP and a potential therapeutic agent for diseases driven by epigenetic dysregulation.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and cellular activity.

| Parameter | Value | Target/System | Reference |

| IC50 | 1 nM | CBP Bromodomain | [1][2][3][4][5] |

| IC50 | 3.1 µM | BRD4(1) Bromodomain | [1][5] |

| Selectivity | >2500-fold | CBP over BRD4(1) | [1][5] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 18 nM | MV-4-11 | MYC Expression | [1][2][3][4][5] |

Table 2: Cellular Activity of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents CBP from localizing to chromatin at specific gene loci, thereby inhibiting its co-activator function. One of the key downstream effects of CBP inhibition is the suppression of oncogenic transcription factors, such as MYC.

References

GNE-207: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization. The information presented is intended to serve as a detailed resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins has been a key focus for epigenetic drug discovery. However, targeting other bromodomain-containing proteins offers alternative therapeutic avenues. The structurally related transcriptional co-activators, CREB-binding protein (CBP) and p300, are attractive targets due to their roles in regulating gene expression in various diseases, including cancer. This compound emerged from a structure-activity relationship (SAR) investigation aimed at optimizing a previously identified series of CBP bromodomain inhibitors. This guide details the scientific journey from lead optimization to the preclinical characterization of this compound.

Discovery and Lead Optimization

This compound was developed through a focused lead optimization effort starting from the GNE-272 series. The primary goal was to improve upon the existing scaffold by replacing an aniline moiety with a bicyclic heteroarene, aiming for enhanced potency and pharmacokinetic properties. This medicinal chemistry campaign led to the identification of compound 35, later designated as this compound.

Signaling Pathway

This compound functions by inhibiting the acetyl-lysine binding activity of the CBP bromodomain. This disruption interferes with the recruitment of CBP to chromatin, leading to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound and relevant comparator compounds.

Table 1: In Vitro Potency and Selectivity

| Compound | CBP IC50 (nM)[1][2] | BRD4(1) IC50 (μM)[1][3] | Selectivity Index (BRD4(1)/CBP)[1] | MYC Expression EC50 (nM) in MV-4-11 cells[1][3] |

| This compound | 1[1][2][3] | 3.1[1][3] | >2500[1][2][3] | 18[1][2][3] |

| GNE-272 | 20 | 13 | 650 | 410 |

Table 2: Mouse Pharmacokinetic Parameters

| Compound | Dose (mg/kg, p.o.)[3] | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (h) | Bioavailability (%)[3] |

| This compound | 5[3] | moderate[3] | - | improved vs GNE-781[3] | acceptable[3] |

| GNE-781 | 5 | - | - | - | - |

Note: Specific numerical values for some pharmacokinetic parameters of this compound were not publicly available in the reviewed literature. The data indicates moderate clearance and acceptable oral bioavailability.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CBP Bromodomain TR-FRET Assay

This assay was employed to determine the in vitro potency of this compound against the CBP bromodomain.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac) is bound to streptavidin-terbium (donor), and a GST-tagged CBP bromodomain is bound to an anti-GST antibody labeled with d2 (acceptor). Inhibition of the CBP-histone interaction by this compound leads to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

CBP bromodomain (residues 1082-1197) fused to an N-terminal GST tag.

-

Biotinylated-H4K8ac peptide.

-

Streptavidin-Tb (donor fluorophore).

-

Anti-GST-d2 antibody (acceptor fluorophore).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

-

Procedure:

-

A solution of CBP bromodomain and biotinylated-H4K8ac peptide is pre-incubated.

-

This compound is serially diluted and added to the assay plate.

-

A mixture of streptavidin-Tb and anti-GST-d2 is added.

-

The plate is incubated at room temperature to allow for binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

The ratio of acceptor to donor emission is calculated.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

MYC Expression Cellular Assay

This assay measures the ability of this compound to modulate the expression of the MYC oncoprotein in a relevant cancer cell line.

Principle: The MV-4-11 human acute myeloid leukemia (AML) cell line is known to be dependent on MYC expression. Inhibition of CBP by this compound is expected to decrease MYC transcription and subsequent protein levels. MYC protein levels are quantified by western blotting.

Protocol:

-

Cell Culture:

-

MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Cells are seeded in 6-well plates and treated with a serial dilution of this compound or DMSO vehicle control for 24 hours.

-

-

Western Blotting:

-

Cells are harvested, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against MYC and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Band intensities are quantified using densitometry software.

-

MYC protein levels are normalized to the loading control.

-

EC50 values are calculated from the dose-response curve.

-

Mouse Pharmacokinetic Study

This study assesses the pharmacokinetic profile of this compound following oral administration in mice.

Protocol:

-

Animals:

-

Male BALB/c mice are used.

-

-

Dosing:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).

-

A single oral dose of 5 mg/kg is administered by gavage.[3]

-

-

Blood Sampling:

-

Blood samples are collected via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation.

-

-

Bioanalysis:

-

Plasma concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Pharmacokinetic parameters (Clearance, Vdss, Half-life, Bioavailability) are calculated using non-compartmental analysis software.

-

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the discovery and characterization of this compound.

References

GNE-207: A Technical Guide for Researchers in Oncology Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-207 is a potent and highly selective, orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP). By targeting CBP, this compound represents a promising therapeutic strategy in oncology, particularly in cancers driven by the transcription factor MYC. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and relevant experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the CBP bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. CBP, along with its close homolog p300, is a critical transcriptional co-activator that plays a central role in regulating gene expression by acetylating histones, leading to a more open chromatin structure that is accessible to transcription factors.

In many cancers, the transcription factor MYC is overexpressed and drives cellular proliferation and tumor growth. MYC's transcriptional activity is dependent on the recruitment of co-activators, including CBP. By binding to the CBP bromodomain, this compound prevents the "reading" of acetylated histones and disrupts the interaction between CBP and chromatin, thereby inhibiting the transcription of MYC target genes. This leads to decreased MYC expression and subsequent suppression of tumor cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) | Reference |

| CBP | Biochemical Assay | 1 | >2500-fold | [1][2][3][4][5] |

| BRD4(1) | Biochemical Assay | 3100 | - | [1][2][3][5] |

Table 2: Cellular Activity

| Cell Line | Assay Type | EC50 (nM) | Description | Reference |

| MV-4-11 (Acute Myeloid Leukemia) | MYC Expression | 18 | Inhibition of MYC expression | [1][2][3][4][5][6] |

Table 3: In Vivo Pharmacokinetics

| Species | Dose | Route of Administration | Observation | Reference |

| Mouse | 5 mg/kg | Oral | Moderate clearance, acceptable oral bioavailability | [1][2][3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway affected by this compound. In its normal function, CBP is recruited to chromatin where its bromodomain recognizes acetylated lysine residues on histones. The histone acetyltransferase (HAT) domain of CBP then further acetylates histones, leading to a relaxed chromatin state that facilitates the transcription of target genes, such as MYC. This compound competitively binds to the CBP bromodomain, preventing its engagement with acetylated histones and thereby inhibiting the transcription of MYC-dependent genes.

Caption: this compound inhibits CBP bromodomain binding to acetylated histones, blocking MYC gene transcription.

Key Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies that are representative of the assays used to characterize CBP bromodomain inhibitors like this compound.

CBP Bromodomain Inhibition Assay (Biochemical)

This assay is designed to measure the ability of a compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide. A common format is a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram:

Caption: Workflow for a TR-FRET based CBP bromodomain inhibition assay.

Methodology:

-

Reagents:

-

Recombinant GST-tagged human CBP bromodomain protein.

-

Biotinylated synthetic peptide corresponding to an acetylated lysine residue of a histone tail (e.g., Histone H4 acetylated at Lysine 8).

-

This compound serially diluted in DMSO.

-

TR-FRET detection reagents: Europium (Eu)-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor).

-

Assay buffer.

-

-

Procedure:

-

All reagents are prepared in assay buffer.

-

Add GST-CBP bromodomain, biotinylated acetylated histone peptide, and this compound (or DMSO vehicle control) to the wells of a 384-well plate.

-

Incubate the plate at room temperature to allow for binding to reach equilibrium.

-

Add the TR-FRET detection reagents (Eu-anti-GST antibody and SA-APC).

-

Incubate the plate in the dark to allow for the detection antibodies to bind.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

In the absence of an inhibitor, the binding of the CBP bromodomain to the acetylated peptide brings the donor and acceptor fluorophores in close proximity, resulting in a high FRET signal.

-

This compound competes with the acetylated peptide for binding to the bromodomain, disrupting the FRET signal in a dose-dependent manner.

-

The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

MYC Expression Assay (Cellular)

This assay measures the effect of this compound on the expression of the MYC oncogene in a relevant cancer cell line, such as the MV-4-11 acute myeloid leukemia cell line. A common method for this is quantitative reverse transcription PCR (qRT-PCR).

Workflow Diagram:

Caption: Workflow for determining changes in MYC gene expression using qRT-PCR.

Methodology:

-

Cell Culture and Treatment:

-

MV-4-11 cells are cultured in appropriate media and conditions.

-

Cells are seeded in multi-well plates and allowed to attach or stabilize.

-

Cells are treated with a serial dilution of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

After treatment, cells are harvested, and total RNA is extracted using a commercial kit.

-

The concentration and purity of the RNA are determined.

-

A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using the synthesized cDNA, primers specific for the MYC gene, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target genes in real-time.

-

-

Data Analysis:

-

The cycle threshold (Ct) values for MYC and the housekeeping gene are determined for each sample.

-

The relative expression of MYC is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of MYC to the housekeeping gene and relative to the DMSO-treated control.

-

The EC50 value is determined by plotting the percent inhibition of MYC expression against the log of the this compound concentration.

-

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human cancer cell-derived tumors.

Workflow Diagram:

Caption: Workflow for a typical in vivo xenograft study to assess anti-tumor efficacy.

Methodology:

-

Animal Model and Tumor Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

A suspension of human cancer cells (e.g., MV-4-11) is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Tumor growth is monitored regularly using calipers.

-

Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound is formulated in an appropriate vehicle for oral administration.

-

Mice in the treatment group receive this compound orally at a specified dose and schedule (e.g., once daily).

-

Mice in the control group receive the vehicle only.

-

-

Efficacy and Tolerability Assessment:

-

Tumor volume and mouse body weight are measured at regular intervals throughout the study.

-

Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.

-

Changes in body weight are used as an indicator of drug tolerability.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.

-

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound remains a preclinical candidate.

Conclusion

This compound is a potent and selective inhibitor of the CBP bromodomain with demonstrated preclinical activity in models of cancer. Its mechanism of action, involving the suppression of MYC expression, provides a strong rationale for its development as a therapeutic agent for MYC-driven malignancies. The data and methodologies presented in this guide offer a technical foundation for researchers and drug developers interested in advancing our understanding and potential clinical application of CBP bromodomain inhibitors in oncology.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. JCI Insight - CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer [insight.jci.org]

- 4. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs [mdpi.com]

GNE-207 and Its Impact on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-207 is a potent and highly selective inhibitor of the bromodomain of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. These proteins are crucial regulators of gene expression, integrating various signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the effects of this compound and other closely related CBP/p300 bromodomain inhibitors on gene transcription, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. While comprehensive global transcriptome data for this compound is not extensively available in public literature, this guide synthesizes findings from studies on functionally similar CBP/p300 bromodomain inhibitors to provide a representative understanding of the anticipated effects of this compound on gene transcription.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that exhibits high-affinity binding to the bromodomains of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. By competitively inhibiting the CBP/p300 bromodomain, this compound disrupts the interaction of these coactivators with acetylated chromatin, thereby modulating the transcription of target genes.

The primary mechanism of action of this compound involves the inhibition of the "reader" function of CBP/p300. These coactivators are recruited to specific genomic loci by transcription factors. The bromodomain of CBP/p300 then binds to acetylated histones, which stabilizes their presence at these sites and facilitates the recruitment of the basal transcription machinery, leading to gene expression. By blocking this interaction, this compound is expected to lead to the downregulation of genes that are dependent on CBP/p300 coactivation. One of the key target genes known to be affected is the proto-oncogene MYC.[1]

Quantitative Data on the Effect of CBP/p300 Bromodomain Inhibitors on Gene Transcription

Due to the limited availability of public, large-scale gene expression data specifically for this compound, this section presents quantitative data from studies on other potent and selective CBP/p300 bromodomain inhibitors such as GNE-049, CCS1477, and I-CBP112. These inhibitors have similar mechanisms of action and are expected to elicit comparable effects on gene transcription as this compound.

Table 1: Inhibitory Activity of this compound and Related CBP/p300 Bromodomain Inhibitors

| Compound | Target | IC50 / Kd | Cell Line | EC50 (Functional Assay) | Reference |

| This compound | CBP Bromodomain | IC50 = 1 nM | MV-4-11 | 18 nM (MYC expression) | [1] |

| GNE-049 | CBP/p300 Bromodomains | - | LNCaP, VCaP, 22RV1 | Repression of AR target genes | [2] |

| CCS1477 | p300/CBP Bromodomains | Kd = 1.3/1.7 nM | 22Rv1, VCaP | IC50 = 96 nM, 49 nM (proliferation) | [1] |

| I-CBP112 | CBP/p300 Bromodomains | - | MDA-MB-231 | 10 µM (used for gene expression studies) | [3][4][5] |

Table 2: Effect of CBP/p300 Bromodomain Inhibitors on the Expression of Key Target Genes

| Inhibitor | Cell Line | Target Gene | Fold Change in Expression | Experimental Method | Reference |

| GNE-049 | LNCaP | Androgen-induced genes (292 genes) | Significant downregulation | RNA-Seq | [2] |

| CCS1477 | 22Rv1 | AR, c-MYC, TMPRSS2 | Significant knockdown (mRNA) | qPCR | [1] |

| CCS1477 | OPM2 xenograft | MYC, IRF4 | Downregulation | RNA-Seq | [6] |

| I-CBP112 | MDA-MB-231 | ABCC1, ABCC3, ABCC4, ABCC5, ABCC10 | Significant decrease (mRNA) | Real-time PCR | [3] |

| A-485 | AT3 cells | IFNγ-inducible genes | Preferential suppression | RNA-Seq | [7] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting CBP/p300, interferes with multiple signaling pathways that rely on these proteins as transcriptional coactivators. CBP/p300 act as central hubs that integrate signals from various pathways to regulate gene expression. The following diagram illustrates the general mechanism of CBP/p300-mediated transcription and its inhibition by this compound.

Caption: this compound inhibits CBP/p300 bromodomain, disrupting transcriptional activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of CBP/p300 inhibitors on gene transcription.

RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling

Objective: To identify and quantify genome-wide changes in gene expression following treatment with a CBP/p300 inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the CBP/p300 inhibitor (e.g., this compound at a predetermined effective concentration) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure to perform DNase treatment to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

-

Library Preparation: Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg) using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantify gene expression levels using tools like HTSeq or Salmon.

-

Perform differential gene expression analysis between the inhibitor-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.

-

Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.

-

Reverse Transcription-Quantitative PCR (RT-qPCR) for Validation of Gene Expression Changes

Objective: To validate the expression changes of specific genes of interest identified from RNA-seq or hypothesized to be targets.

Protocol:

-

Cell Culture and Treatment: As described in the RNA-Seq protocol.

-

RNA Extraction and Quality Control: As described in the RNA-Seq protocol.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Calculate the relative gene expression changes using the ΔΔCt method.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Acetylation Profiling

Objective: To determine the genome-wide changes in histone acetylation (e.g., H3K27ac), a mark associated with active enhancers and promoters, following CBP/p300 inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: As described in the RNA-Seq protocol.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) or a negative control (e.g., IgG) overnight at 4°C.

-

Immune Complex Capture and Washes: Capture the antibody-chromatin complexes using protein A/G magnetic beads. Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling using a tool like MACS2 to identify regions of enrichment for the histone mark.

-

Perform differential binding analysis to identify regions with significant changes in histone acetylation between inhibitor-treated and control samples.

-

Annotate the differential peaks to nearby genes to correlate changes in histone acetylation with changes in gene expression.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical investigation into the effects of a transcriptional inhibitor like this compound.

Caption: Workflow for investigating this compound's effect on gene transcription.

Conclusion

This compound, as a potent and selective inhibitor of the CBP/p300 bromodomains, represents a valuable tool for dissecting the role of these coactivators in gene regulation and a promising therapeutic candidate. While direct global transcriptomic data for this compound is limited, evidence from closely related inhibitors strongly suggests that it primarily acts to downregulate the expression of key genes involved in cell identity, proliferation, and oncogenesis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific transcriptional consequences of CBP/p300 inhibition in various biological contexts. Future studies employing genome-wide approaches like RNA-seq and ChIP-seq specifically with this compound will be crucial to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. - ASCO [asco.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellcentric.com [cellcentric.com]

- 7. Distinct modulation of IFNγ-induced transcription by BET bromodomain and catalytic P300/CBP inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

GNE-207: A Potent and Selective CBP Bromodomain Inhibitor for Modulating MYC Expression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNE-207, a highly potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has demonstrated significant effects on the expression of the MYC oncogene, a critical driver in numerous human cancers. This document collates available quantitative data, details the underlying mechanism of action, and provides representative experimental protocols for key assays relevant to the study of this compound and its impact on MYC expression. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of CBP bromodomain inhibitors in oncology research.

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular processes such as proliferation, growth, and apoptosis. Their dysregulation is a common feature in a majority of human cancers, making MYC an attractive but challenging therapeutic target. One promising strategy to indirectly target MYC is to modulate its transcriptional regulation. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical co-activators of MYC-mediated transcription. The bromodomains of CBP and p300 recognize acetylated lysine residues on histones, a key step in facilitating gene expression. This compound is a potent and selective inhibitor of the CBP bromodomain, offering a tool to probe the therapeutic potential of targeting this interaction to downregulate MYC expression.

Quantitative Data on this compound

This compound exhibits high potency in inhibiting the CBP bromodomain and subsequently reducing MYC expression in cancer cell lines. The key quantitative metrics are summarized in the table below for easy comparison.

| Parameter | Value | Target/Cell Line | Notes | Citation |

| IC50 | 1 nM | CBP Bromodomain | In vitro biochemical assay. | [1] |

| EC50 | 18 nM | MYC Expression | MV-4-11 human leukemia cell line. | [1] |

| Selectivity | >2500-fold | vs. BRD4(1) | Demonstrates high selectivity for CBP over the BET family bromodomain BRD4. | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect on MYC expression through the targeted inhibition of the CBP/p300 bromodomains. The signaling pathway is initiated by the binding of this compound to the acetyl-lysine binding pocket of the CBP bromodomain. This competitive inhibition prevents the "reading" of acetylated histone tails by CBP/p300, thereby blocking their recruitment to chromatin at the MYC gene locus. The absence of these critical HATs leads to a decrease in local histone acetylation, resulting in a more condensed chromatin state that is less accessible to the transcriptional machinery. Ultimately, this leads to the downregulation of MYC gene transcription and a subsequent reduction in MYC protein levels.

Experimental Protocols

This section provides detailed, representative protocols for key experiments used to characterize the impact of this compound on MYC expression. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture and Treatment

-

Cell Line: MV-4-11 (human acute myeloid leukemia cell line) is a commonly used model for studying MYC-dependent cancers.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For cell treatment, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable) or enter logarithmic growth phase before adding this compound or vehicle control. The incubation time will vary depending on the specific assay.

Western Blotting for MYC Protein Expression

This protocol details the detection and quantification of MYC protein levels following this compound treatment.

-

Reagents and Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibody: anti-c-MYC antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat MV-4-11 cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in ice-cold RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative PCR (qPCR) for MYC mRNA Expression

This protocol is for measuring the relative levels of MYC mRNA to assess the transcriptional impact of this compound.

-

Reagents and Materials:

-

RNA extraction kit (e.g., RNeasy Kit).

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for MYC and a reference gene (e.g., GAPDH or ACTB).

-

-

Procedure:

-

Treat MV-4-11 cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for MYC and a reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MYC mRNA, normalized to the reference gene.

-

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation at the MYC Promoter

This advanced protocol allows for the investigation of the direct epigenetic effects of this compound on the MYC gene locus.

-

Reagents and Materials:

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis and sonication buffers.

-

Antibody against acetylated histones (e.g., anti-acetyl-H3K27).

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

qPCR reagents and primers for the MYC promoter.

-

-

Procedure:

-

Treat cells with this compound.

-

Cross-link proteins to DNA with formaldehyde.

-